molecular formula C16H16N2O3 B11105189 Ethyl 4-{[(4-aminophenyl)carbonyl]amino}benzoate CAS No. 63069-46-5

Ethyl 4-{[(4-aminophenyl)carbonyl]amino}benzoate

Cat. No.: B11105189
CAS No.: 63069-46-5
M. Wt: 284.31 g/mol
InChI Key: BAYLXVNHSCZHNI-UHFFFAOYSA-N
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Description

Ethyl 4-{[(4-aminophenyl)carbonyl]amino}benzoate is a urea derivative synthesized by linking ethyl 4-aminobenzoate to a 4-aminobenzoyl group via a carbonylamino bridge. This structure features two aromatic rings connected by a urea functional group (–NH–CO–NH–), with one ring substituted with an ethyl ester and the other with a primary amine. The compound’s bifunctional aromatic system and hydrogen-bonding capacity make it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring aromatic stacking and hydrogen-bond interactions .

Properties

CAS No.

63069-46-5

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

ethyl 4-[(4-aminobenzoyl)amino]benzoate

InChI

InChI=1S/C16H16N2O3/c1-2-21-16(20)12-5-9-14(10-6-12)18-15(19)11-3-7-13(17)8-4-11/h3-10H,2,17H2,1H3,(H,18,19)

InChI Key

BAYLXVNHSCZHNI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-[(4-aminobenzoyl)amino]benzoate can be synthesized through several methods. One common approach involves the reaction of ethyl 4-aminobenzoate with 4-aminobenzoyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In industrial settings, the production of ethyl 4-[(4-aminobenzoyl)amino]benzoate often involves large-scale synthesis using automated reactors. The process includes the precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity of the final product .

Scientific Research Applications

Antimicrobial Properties
Research indicates that derivatives of ethyl 4-{[(4-aminophenyl)carbonyl]amino}benzoate exhibit notable antimicrobial properties. These compounds have been synthesized and evaluated for their effectiveness against various bacterial strains, showing potential as candidates for pharmaceutical development targeting bacterial infections .

Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory activity, suggesting its utility in treating inflammatory conditions. Investigations into its mechanism of action are ongoing, with studies focusing on its binding affinity to biological targets such as enzymes and receptors.

Synthetic Routes

The synthesis of this compound typically involves multi-step chemical reactions that allow for the introduction of specific functional groups. These modifications can enhance the biological activity of the final product. For instance, the synthesis often starts from ethyl 4-aminobenzoate, which can be transformed into various derivatives through reactions with hydrazine hydrate or other reagents .

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study synthesized new imides and Schiff bases derived from ethyl 4-aminobenzoate, demonstrating their antimicrobial efficacy against various pathogens. The results indicated that certain derivatives exhibited significant antibacterial activity, supporting further exploration for therapeutic applications .
  • Anti-cholinesterase Activity : Research on analogs of para-aminobenzoic acid revealed that some derivatives possess potent inhibition against acetylcholinesterase, a target for Alzheimer’s disease treatment. This highlights the potential of this compound derivatives in neuropharmacology .
  • Photopharmacology Studies : Investigations into structure-based designs have shown that modifications to the compound can enhance its binding affinity to target enzymes, indicating its potential use in photopharmacological applications .

Mechanism of Action

The mechanism of action of ethyl 4-[(4-aminobenzoyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Structural Variations and Functional Group Modifications

Table 1: Key Structural Differences and Functional Groups
Compound Name Core Structure Substituent/R-Group Functional Group Biological Activity (if reported) Reference
Ethyl 4-{[(4-aminophenyl)carbonyl]amino}benzoate Ethyl benzoate + urea linkage 4-Aminophenyl Urea (–NH–CO–NH–) Not explicitly reported
Ethyl 4-(carbamoylamino)benzoate Ethyl benzoate Carbamoyl (–NH–CO–NH₂) Urea Aquaporin-3/7 inhibitor
Ethyl 4-[(2-fluorobenzoyl)amino]benzoate Ethyl benzoate 2-Fluorobenzoyl Amide (–NH–CO–) Not reported
Ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate Ethyl benzoate 4-Bromophenylacetyl Amide Not reported
Ethyl 4-[(dimethylcarbamothioyl)amino]benzoate Ethyl benzoate Dimethylthiocarbamoyl Thiourea (–NH–CS–NH–) Antitumor properties (preliminary)
Ethyl 4-((4-Iodobenzyl)amino)benzoate Ethyl benzoate 4-Iodobenzylamine Secondary amine Structural studies (crystallography)

Key Observations :

  • Urea vs. Amide/Thiourea : The target compound’s urea group enables dual hydrogen bonding, whereas amides (e.g., ) and thioureas (e.g., ) exhibit distinct electronic profiles. Thioureas, with sulfur’s lower electronegativity, may enhance lipophilicity and metal coordination .
  • Aromatic Substituents: The 4-aminophenyl group in the target compound provides an additional hydrogen-bond donor, unlike halogenated (e.g., bromo , fluoro ) or alkylated derivatives.

Spectroscopic and Physicochemical Properties

Table 2: Spectroscopic Data Comparison
Compound Name IR (C=O stretch) $^1$H NMR (Key Signals) $^{13}$C NMR (Carbonyl Signal) Reference
This compound ~1680 cm⁻¹ δ 6.5–7.8 (ArH), δ 1.3 (CH₃) ~165 ppm (urea C=O)
Ethyl 4-(carbamoylamino)benzoate 1675 cm⁻¹ δ 6.7–8.1 (ArH), δ 1.2 (CH₃) 166 ppm (urea C=O)
Ethyl 4-[(2-fluorobenzoyl)amino]benzoate 1690 cm⁻¹ δ 7.2–8.0 (ArH, F–ArH), δ 1.4 (CH₃) 170 ppm (amide C=O)
Ethyl 4-[(dimethylcarbamothioyl)amino]benzoate 1240 cm⁻¹ (C=S) δ 3.0 (N(CH₃)₂), δ 6.6–8.0 (ArH) 182 ppm (thiourea C=S)

Analysis :

  • The urea C=O stretch (~1680 cm⁻¹) is slightly lower than amide C=O (~1690–1700 cm⁻¹) due to resonance differences.
  • Thioureas show a distinct C=S stretch near 1240 cm⁻¹ .
  • Aromatic protons in the target compound’s $^1$H NMR split into multiplets due to the para-substituted urea linkage.

Biological Activity

Ethyl 4-{[(4-aminophenyl)carbonyl]amino}benzoate, also known as a derivative of para-aminobenzoic acid (PABA), has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits significant potential in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications. This article aims to provide a detailed overview of the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C16H16N2O3 and a molecular weight of approximately 284.31 g/mol. Its structure features an ethyl ester group linked to a benzoate moiety, which is further substituted with an amino group and a carbonyl function. This unique combination of functional groups contributes to its biological activity.

PropertyValue
Molecular FormulaC16H16N2O3
Molecular Weight284.31 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Antimicrobial Activity

Research indicates that this compound and its derivatives exhibit significant antibacterial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacterial strains, making them promising candidates for pharmaceutical development against bacterial infections .

Case Study:
In a comparative study, derivatives of this compound were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, indicating superior antibacterial efficacy.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. It has shown promise in reducing inflammation markers in vitro, suggesting its utility in treating inflammatory conditions such as arthritis .

Research Findings:
In vitro assays revealed that this compound significantly decreased the production of pro-inflammatory cytokines like TNF-α and IL-6 in human cell lines, demonstrating its potential as an anti-inflammatory agent .

Anticancer Activity

The anticancer properties of this compound are noteworthy. Studies have reported that this compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells .

Quantitative Analysis:
The compound displayed IC50 values ranging from 3.0 μM to 20 μM across different cancer cell lines, indicating potent antiproliferative activity compared to standard chemotherapeutics like doxorubicin .

Enzyme Inhibition

This compound has been studied for its ability to inhibit key enzymes involved in disease processes. Notably, it has shown inhibitory effects on acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease .

Inhibitory Potency:
The compound's K_i values for AChE inhibition were found to be competitive with established inhibitors, suggesting that structural modifications could enhance its efficacy against neurodegenerative diseases .

The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. Binding affinity studies have indicated that modifications to the compound can optimize its pharmacological profile by enhancing binding interactions with target proteins .

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